4-[(4-Acetylphenyl)amino]-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-[(4-Acetylphenyl)amino]-5-nitrobenzene-1,2-dicarbonitrile is an organic compound with a complex structure, featuring both nitro and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Acetylphenyl)amino]-5-nitrobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by amination and subsequent cyano group introduction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Acetylphenyl)amino]-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[(4-Acetylphenyl)amino]-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Acetylphenyl)amino]-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitro and cyano groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Acetylphenyl cyanate
- 4-Acetylphenyl sulfonamide
- 4-Aminophenyl-3-(dimethylamino)phenylprop-2-en-1-one
Uniqueness
4-[(4-Acetylphenyl)amino]-5-nitrobenzene-1,2-dicarbonitrile is unique due to its combination of nitro and cyano functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H10N4O3 |
---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
4-(4-acetylanilino)-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H10N4O3/c1-10(21)11-2-4-14(5-3-11)19-15-6-12(8-17)13(9-18)7-16(15)20(22)23/h2-7,19H,1H3 |
InChI Key |
NWXPYICGTQTGFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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